![molecular formula C22H27N3O4 B2787095 N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 899955-39-6](/img/structure/B2787095.png)
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Fragile X syndrome, autism spectrum disorders, addiction, and anxiety.
Mecanismo De Acción
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the mGluR5, this compound reduces the activation of the receptor, which in turn reduces the release of glutamate, a neurotransmitter that is involved in the regulation of synaptic transmission and plasticity. This leads to a reduction in neuronal excitability and an improvement in cognitive function and behavioral outcomes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of the mGluR5 in the hippocampus, a brain region that is involved in learning and memory. This compound has also been shown to reduce the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the regulation of synaptic plasticity and neuronal survival. Additionally, this compound has been shown to reduce the levels of oxidative stress markers in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the mGluR5, which allows for the specific targeting of this receptor. Another advantage is that it has been extensively studied in animal models, which allows for the translation of these findings to human studies. However, one limitation is that it has a short half-life, which may require frequent dosing in animal studies. Additionally, this compound has been shown to have off-target effects on other receptors, such as the mGluR1 and the sigma-1 receptor, which may complicate its interpretation in lab experiments.
Direcciones Futuras
There are several future directions for the study of N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and depression. Another direction is to develop more selective and potent antagonists of the mGluR5, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, future studies could investigate the molecular mechanisms underlying the effects of this compound on synaptic plasticity and neuronal excitability, which may provide insights into the pathophysiology of neurological and psychiatric disorders.
Métodos De Síntesis
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can be synthesized using a multi-step process. The first step involves the preparation of 3-methoxyphenyl acetic acid, which is then converted into 3-methoxyphenyl ethyl bromide. The second step involves the reaction of 2-morpholino-2-(p-tolyl)ethylamine with the 3-methoxyphenyl ethyl bromide to form N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)acetamide. The final step involves the conversion of the acetamide into oxalamide using oxalyl chloride and triethylamine. The resulting this compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism-like behaviors. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, such as cocaine and alcohol addiction. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety disorders.
Propiedades
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-16-6-8-17(9-7-16)20(25-10-12-29-13-11-25)15-23-21(26)22(27)24-18-4-3-5-19(14-18)28-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCYIIPADLVLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.